2-(2-Ethylphenoxy)acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Ethylphenoxy)acetohydrazide typically involves the reaction of 2-ethylphenol with chloroacetic acid to form 2-(2-ethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol and require heating to facilitate the reaction .
Chemical Reactions Analysis
2-(2-Ethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Ethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is known to interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
2-(2-Ethylphenoxy)acetohydrazide can be compared with other similar compounds such as:
- 2-(2-Methylphenoxy)acetohydrazide
- 2-(2-Propylphenoxy)acetohydrazide
- 2-(2-Butylphenoxy)acetohydrazide
These compounds share a similar structure but differ in the alkyl group attached to the phenoxy ring. The uniqueness of this compound lies in its specific ethyl group, which can influence its reactivity and interaction with other molecules .
Properties
IUPAC Name |
2-(2-ethylphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-8-5-3-4-6-9(8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJYPSOGZRGFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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